molecular formula C9H6ClN B121035 2-Chloroquinoline CAS No. 612-62-4

2-Chloroquinoline

Cat. No. B121035
CAS RN: 612-62-4
M. Wt: 163.6 g/mol
InChI Key: OFUFXTHGZWIDDB-UHFFFAOYSA-N
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Description

2-Chloroquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The chloroquinolines, in particular, have been extensively studied due to their antimalarial, antiviral, and anticancer properties.

Synthesis Analysis

The synthesis of 2-chloroquinoline derivatives can be achieved through various methods. One novel approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in acetonitrile solution, leading to the formation of 2-chloroquinolines via a reactive imidoyl moiety . This method provides a straightforward route to synthesize a range of 2-chloroquinoline derivatives, which can be further functionalized for various applications.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with a chlorine atom at the 2-position. The structural elucidation of these compounds is typically performed using techniques such as NMR, mass spectrometry, and X-ray crystallography . The presence of the chloro group is crucial for the biological activity of these molecules, as it plays a significant role in their interaction with biological targets.

Chemical Reactions Analysis

Chloroquinolines can undergo a variety of chemical reactions, which are essential for their biological activity and therapeutic applications. For instance, the presence of a 7-chloro group in the 4-aminoquinoline ring is necessary for the inhibition of beta-hematin formation, a process that is vital for the antimalarial activity of these compounds . Additionally, chloroquinolines can form complexes with various biological molecules, which is important for their pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the drug development process, as they affect the compound's bioavailability and pharmacokinetics. Computational studies, including molecular docking and ADMET predictions, are often used to assess the drug-likeness and potential biological activities of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Haj, Mohammed, and Mohammood (2020) in "ACS Omega" detailed the synthesis of new Chitosan Schiff Bases (CSSBs) using 2-chloroquinoline. These compounds showed enhanced antibacterial activity against various bacteria and fungi, without cytotoxic effects, suggesting potential applications in biology and medicine (Haj, Mohammed, & Mohammood, 2020).

Chemistry and Synthetic Applications

Hamama et al. (2018) in "RSC Advances" reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde, covering its synthesis and biological evaluation. This research underscores its potential in developing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Patent Review for Chloroquine-Containing Compounds

Njaria et al. (2015) in "Expert Opinion on Therapeutic Patents" analyzed patents of Chloroquine (CQ) and its derivatives. The review highlighted the potential therapeutic application of CQ, its derivatives, and compositions in various diseases, underscoring the ongoing research and development in this area (Njaria et al., 2015).

Antimicrobial and Antifungal Activity

Miniyar, Barmade, and Mahajan (2015) in the "Journal of Saudi Chemical Society" synthesized a series of 2-Chloroquinoline compounds with promising antibacterial and antifungal activity. Their findings suggest potential applications of these compounds in developing new antimicrobial agents (Miniyar, Barmade, & Mahajan, 2015).

ABTS Radical-Scavenging and Antimicrobial Studies

Tabassum et al. (2014) in the "Journal of Molecular Structure" synthesized 2-chloroquinolin-3-yl ester derivatives and evaluated them for ABTS radical-scavenging activity and antimicrobial activities. This study provides insights into the potential use of these compounds in pharmaceutical applications (Tabassum et al., 2014).

Safety And Hazards

2-Chloroquinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Chloroquinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It is a precursor to 2,2’-biquinoline , and its derivatives have been harnessed via expeditious synthetic approaches . This may pave the way for novel drug development .

properties

IUPAC Name

2-chloroquinoline
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InChI

InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
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InChI Key

OFUFXTHGZWIDDB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)Cl
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Molecular Formula

C9H6ClN
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DSSTOX Substance ID

DTXSID8060612
Record name Quinoline, 2-chloro-
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Molecular Weight

163.60 g/mol
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Physical Description

Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS]
Record name 2-Chloroquinoline
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Vapor Pressure

0.00508 [mmHg]
Record name 2-Chloroquinoline
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Product Name

2-Chloroquinoline

CAS RN

612-62-4
Record name 2-Chloroquinoline
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Record name Quinoline, 2-chloro-
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Synthesis routes and methods

Procedure details

To 13.25 g (69.7 mmol) of 4-hydroxy-3-nitroisoquinoline was added 120 mL of phosphorous trichloride. After the mixture had been refluxed for 3 hours, 80 mL of POCl3 was distilled out. The remaining solution was poured onto approximately 150 g of crushed ice. The resulting solid was filtered and recrystallized from ethanol to give 6.2 g (42.5%) of the chioroquinoline as yellow needles: mp 103-104° C. (lit mp 108-109° C.); 1H-NMR (DMSO-d6, 200 MHz) δ 9.20 (s, 1H), 8.5 (d, 1H) 8.30 (d, 1H), 7.8 (m, 2H); IR (KBr) 1530 (s, NO2), 1344 (s, NO2) cm−1.
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
42.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,440
Citations
BF Abdel-Wahab, RE Khidre - Journal of Chemistry, 2013 - hindawi.com
… This review deals with synthesis and reactions of 2-chloroquinoline-3-carbaldehyde during … The main purpose of this review is to present a survey of the literature on 2-chloroquinoline-3-…
Number of citations: 25 www.hindawi.com
WS Hamama, ME Ibrahim, AA Gooda, HH Zoorob - RSC advances, 2018 - pubs.rsc.org
This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period …
Number of citations: 47 pubs.rsc.org
S Kumar, S Bawa, S Drabu, BP Panda - Medicinal Chemistry Research, 2011 - Springer
… analogues of Butenafine having 2-chloroquinoline moiety with the aim to find new and more potent antifungal agents. In our study, 2-chloroquinoline was employed as lipophilic bicyclic …
Number of citations: 49 link.springer.com
VR Hathwar, SM Roopan, R Subashini… - Journal of chemical …, 2010 - Springer
… 10 In this article, we have determined the crystal structure of six 2-chloroquinoline derivatives (scheme 2) and have analysed the directional preference in Cl…Cl interaction in terms of …
Number of citations: 82 link.springer.com
RU Pokalwar, RV Hangarge, PV Maske, MS Shingare - Arkivoc, 2006 - arkat-usa.org
… 2-Chloroquinoline-3-carbaldehydes were prepared in the laboratory by the reported method… mixture of 2-chloroquinoline-3-carbaldehyde (0.95 gm, 5 mmol) and triethylphosphite (1.66 …
Number of citations: 83 www.arkat-usa.org
MP Moon, AP Komin, JF Wolfe… - The Journal of Organic …, 1983 - ACS Publications
… mechanism5 when liquid NH3 solutions of the reactants 2-chloroquinoline (4)2-3 and … 2-Bromopyridine (1) was distilled from barium oxide, and 2-chloroquinoline (4) was fractionated at …
Number of citations: 41 pubs.acs.org
V Ramesh, BA Rao, P Sharma, B Swarna… - European Journal of …, 2014 - Elsevier
… Some selected 2-chloroquinoline-3-carbaldehydes 3a, 3b, … 2-Chloroquinoline-3-carbaldehyde 3e was reacted with … between the requisite phenylrhodanine 8c and 2-chloroquinoline-3-…
Number of citations: 63 www.sciencedirect.com
S Bawa, S Kumar, S Drabu, BP Panda… - Journal of Pharmacy …, 2009 - journals.lww.com
Purpose: A series of 2-chloroquinoline containing pyrazoline derivatives having 3, 4-dichloro/3, 4-dimethoxy in the phenyl ring were synthesized and screened for their antimicrobial …
Number of citations: 11 journals.lww.com
R Kumar, M Asthana, RM Singh - The Journal of Organic …, 2017 - ACS Publications
… The generality of the reaction was further examined using the various substituted 2-chloroquinoline-3-carbonitriles 1h–k with phenylacetylene. All reactions proceeded smoothly and …
Number of citations: 21 pubs.acs.org
O Meth-Cohn, B Narine, B Tarnowski - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Acetanilides are converted into 2-chloroquinoline-3-carbaldehydes in good yield by the action of Vilsmeier's reagent in phosphoryl chloride solution. The reaction is shown to involve …
Number of citations: 377 pubs.rsc.org

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